2,6-Dichloropyridine-4-methanol
Overview
Description
2,6-Dichloropyridine-4-methanol is a chloropyridine with the molecular formula C6H5Cl2NO . It has a molecular weight of 178.01 g/mol . The IUPAC name for this compound is (2,6-dichloropyridin-4-yl)methanol .
Synthesis Analysis
The synthesis of 2,6-Dichloropyridine-4-methanol involves the use of 2,6-dichloropyridine as a starting material . A novel and practical protocol for the synthesis of 4-amino-2,6-dichloropyridine has been developed . The synthesis of fully substituted energetic pyridine derivatives was also discussed .Molecular Structure Analysis
The molecular structure of 2,6-Dichloropyridine-4-methanol includes two chlorine atoms, one nitrogen atom, and one oxygen atom . The InChI string representation of the molecule is InChI=1S/C6H5Cl2NO/c7-5-1-4(3-10)2-6(8)9-5/h1-2,10H,3H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,6-Dichloropyridine-4-methanol include a molecular weight of 178.01 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass of the molecule is 176.9748192 g/mol .Scientific Research Applications
Intermediate in Chemical Reactions
Chloropyridine, the chlorine derivative of pyridine, is used as an intermediate in many chemical reactions . The development of pharmaceuticals, agrochemicals, and metal complexes is being hampered by a lack of methods that can selectively halogenate the C–H precursors of pyridine C–H ligands .
Synthesis of Dichloropyridine
When 2-chloropyridine is first created, it undergoes additional reactions to form 2,6-dichloropyridine . Alternatively, pyridine-N-oxides can be used to easily manufacture 2-chloropyridines in high yield .
Agricultural Applications
In the agricultural business, 2-chloropyridine is mostly used to produce fungicides and insecticides .
Medical Applications
2-Chloropyridine is used to produce antihistamines and antiarrythmics for medicinal use .
Synthesis of Energetic Materials
A facile synthetic route to an important intermediate 4-amino-2,6-dichloropyridine was developed . This compound is used in the synthesis and development of new energetic materials .
Synthesis of Nitroheteroaromatic Systems
The difficulty of synthesizing some nitroheteroaromatic systems may be attributed to their electron deficiency, making electrophilic aromatic substitution problematic . However, 4-amino-2,6-dichloropyridine can be used in these syntheses .
Fluorination
2,6-Dichloropyridine can react with KF at heating in sulfolane at the presence of 18-crown-6 to give 2,6-difluoropyridine .
Synthesis of Triaminodinitropyridine
Oxidation of 2,6-dichloropyridine with hydrogen peroxide in glacial acetic acid afforded the desired 2,4,6-triamino-3,5-dinitropyridine-1-oxide .
Safety and Hazards
The safety data sheet for 2,6-Dichloropyridine-4-methanol indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Future Directions
Mechanism of Action
Target of Action
It’s known that this compound is used in organic synthesis , which suggests that its targets could be various depending on the specific reactions it’s involved in.
Mode of Action
It’s known to be used in organic synthesis , implying that it likely interacts with other compounds to facilitate chemical reactions.
Biochemical Pathways
As a compound used in organic synthesis , it’s likely involved in various biochemical pathways depending on the specific reactions it’s used in.
Pharmacokinetics
It’s known to have high gi absorption and is bbb permeant . . These properties could impact its bioavailability.
Result of Action
As a compound used in organic synthesis , its effects would likely depend on the specific reactions it’s involved in.
Action Environment
As a compound used in organic synthesis , factors such as temperature, pH, and the presence of other compounds could potentially influence its action.
properties
IUPAC Name |
(2,6-dichloropyridin-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c7-5-1-4(3-10)2-6(8)9-5/h1-2,10H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGJTFCKLFLWFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383457 | |
Record name | 2,6-Dichloropyridine-4-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloropyridine-4-methanol | |
CAS RN |
101990-69-6 | |
Record name | 2,6-Dichloro-4-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101990-69-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dichloropyridine-4-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,6-dichloropyridin-4-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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